4-Fluoropyridine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

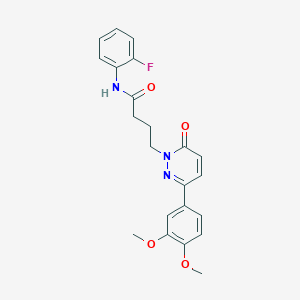

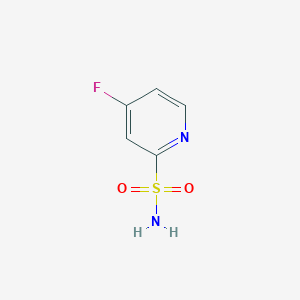

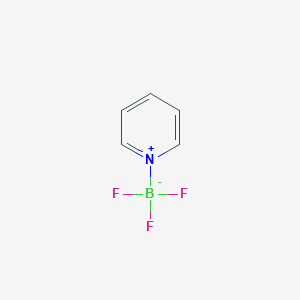

4-Fluoropyridine-2-sulfonamide is a chemical compound with the CAS number 2174007-66-8 . It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The exact molecular structure of 4-Fluoropyridine-2-sulfonamide is not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

4-Fluoropyridine-2-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as a precursor for sulfoximine and sulfonimidamide drug candidates. The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R₁, S–C(R₂), and nitrogen R₃), scientists can fine-tune the compound’s properties .

Polymer Synthesis

Sulfonimidates find application as building blocks for alternative sulfur (VI) compounds. Additionally, they serve as alkyl transfer reagents to acids, alcohols, and phenols. Although they are sensitive to elevated temperatures, this property has been harnessed in polymer synthesis. For instance, sulfonimidate decomposition at raised temperatures provides a unique route to access specific polymers, such as poly(oxothiazene) and thionylphosphazene polymers .

Herbicide and Insecticide Synthesis

Historically, sulfonimidates have been used as starting materials for synthesizing herbicides and insecticides. Their versatile reactivity allows for the introduction of fluorine atoms into pyridine rings, leading to the development of biologically active compounds .

Organic Synthesis: Activating Group and Protecting Group

Sulfonamides, including 4-fluoropyridine-2-sulfonamide, serve as activating groups in various synthetic transformations. They facilitate reactions by enhancing nucleophilicity or electrophilicity. Additionally, sulfonamides can act as protecting groups, shielding specific functional groups during multi-step syntheses .

Molecular Scaffold for Diversity-Oriented Synthesis

Researchers have exploited the sulfonamide scaffold for diversity-oriented synthesis. By varying the substituents, they can access a wide range of structurally diverse compounds, which may have applications in materials science, catalysis, and biochemistry.

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 4-fluoropyridine-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .

Mode of Action

Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of nucleic acids in bacteria by inhibiting the production of folic acid .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKYVOBYJZIBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)

![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)